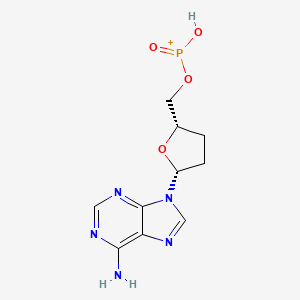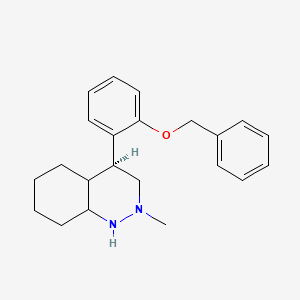
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-hydroxybenzaldehyde and amino acids.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and product yield.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.
Medicine
Drug Development: Potential application in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or antioxidant effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism by which (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-chlorophenyl)pyrrolidine-3,4-diol: Contains a chloro group instead of a hydroxy group.
Uniqueness
Hydroxyphenyl Group: The presence of the hydroxyphenyl group in (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol provides unique chemical reactivity and potential biological activity.
Stereochemistry: The specific stereochemistry of this compound may result in distinct interactions with biological targets compared to its analogs.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
BRPXIQPSCKPBLH-YTWAJWBKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



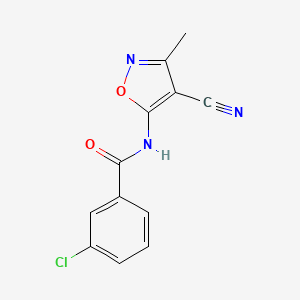


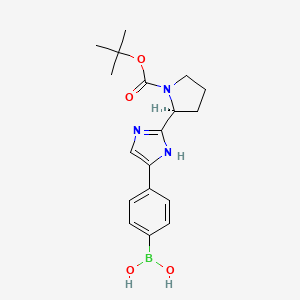
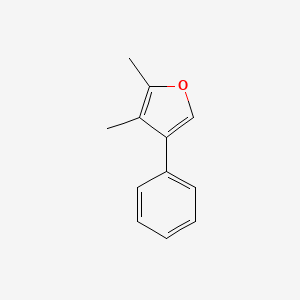
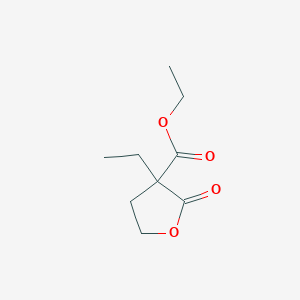

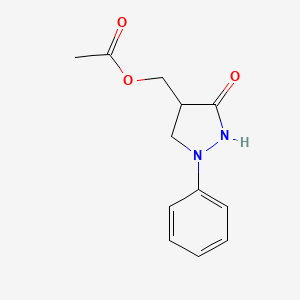
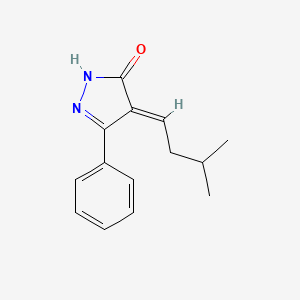
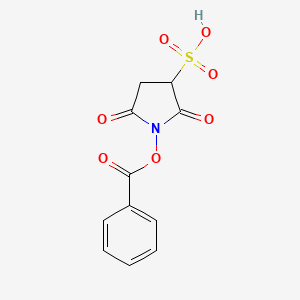
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
